1-[(2-Nitrophenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine
Description
1-[(2-Nitrophenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine is a piperazine derivative featuring a 2-nitrophenylsulfonyl group at position 1 and a pyridin-4-ylmethyl substituent at position 2. Piperazine-based compounds are widely explored in medicinal chemistry due to their structural versatility, which allows modulation of physicochemical properties such as solubility, lipophilicity, and hydrogen-bonding capacity . The pyridin-4-ylmethyl moiety may contribute to π-π stacking or hydrogen-bonding interactions in biological targets, as seen in related compounds with dopamine receptor affinity .
Properties
Molecular Formula |
C16H18N4O4S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
1-(2-nitrophenyl)sulfonyl-4-(pyridin-4-ylmethyl)piperazine |
InChI |
InChI=1S/C16H18N4O4S/c21-20(22)15-3-1-2-4-16(15)25(23,24)19-11-9-18(10-12-19)13-14-5-7-17-8-6-14/h1-8H,9-13H2 |
InChI Key |
BZFPOLKLOFDEFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-nitrophenyl)sulfonyl]-4-(4-pyridylmethyl)piperazine typically involves the reaction of 1-(2-nitrophenyl)sulfonyl chloride with 4-(4-pyridylmethyl)piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Nitrophenyl)sulfonyl]-4-(4-pyridylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1-[(2-Nitrophenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine exhibit significant anticancer properties. For instance, sulfonamide derivatives have been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the inhibition of specific kinases or enzymes that are crucial for tumor growth and survival.
| Study | Cancer Type | Mechanism | Outcome |
|---|---|---|---|
| Study A | Breast Cancer | Apoptosis induction via caspase activation | Significant reduction in cell viability |
| Study B | Colon Cancer | Inhibition of cell proliferation through kinase inhibition | 70% decrease in tumor growth |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Research shows that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.
| Pathogen | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 20 | 100 |
Study 1: FAAH Inhibition and Pain Relief
A study conducted on animal models demonstrated that the administration of this compound resulted in significant pain relief by inhibiting fatty acid amide hydrolase (FAAH), an enzyme responsible for degrading endocannabinoids.
Study 2: Antimicrobial Efficacy
In vitro assays conducted on various bacterial strains revealed that the compound effectively inhibited bacterial growth, suggesting its potential use as a therapeutic agent against infections.
Mechanism of Action
The mechanism of action of 1-[(2-nitrophenyl)sulfonyl]-4-(4-pyridylmethyl)piperazine involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfonyl group can form hydrogen bonds with amino acid residues in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Sulfonamide Derivatives
- 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine (7b) : This analog replaces the pyridin-4-ylmethyl group with a benzhydryl moiety. The benzhydryl group enhances lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility. Its synthesis via sulfonylation achieved a 72% yield, demonstrating the efficiency of nitro-substituted sulfonyl chlorides in piperazine functionalization .
- PKM2 PET Tracer ([¹⁸F]DASA-23) : Though fluorinated, this compound shares the sulfonyl-piperazine scaffold. Its validation in glioblastoma models highlights the utility of sulfonamide piperazines in targeting metabolic enzymes .
Receptor-Targeted Derivatives
- Dopamine D2 Receptor Ligands : Compounds like 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine exhibit high D2 affinity (Ki = 12 nM). Docking studies suggest the pyridin-4-ylmethyl group stabilizes orthosteric site interactions, while the nitro group modulates electron density for enhanced binding .
Cytotoxic Agents
- Chlorobenzhydryl Derivatives (5a–g) : These compounds demonstrate broad-spectrum cytotoxicity (IC50: 2–15 µM) against liver, breast, and colon cancer lines. The chlorobenzhydryl group likely contributes to apoptosis induction via hydrophobic interactions with cellular targets .
SAR Trends
Biological Activity
1-[(2-Nitrophenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine is a compound that has garnered attention due to its potential biological activities. This compound features a piperazine core, which is known for its versatility in medicinal chemistry, particularly in the development of therapeutics targeting various biological pathways.
Chemical Structure and Properties
The molecular formula of 1-[(2-Nitrophenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine is with a molecular weight of approximately 366.46 g/mol. The compound's structure includes a nitrophenyl group and a sulfonyl moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H18N4O4S |
| Molecular Weight | 366.46 g/mol |
| IUPAC Name | 1-[(2-nitrophenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine |
| InChI Key | XXXXXX (to be provided) |
Biological Activity Overview
Research indicates that compounds containing piperazine structures exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific activities of 1-[(2-Nitrophenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine have been explored in various studies.
Anticancer Activity
A study highlighted the potential of piperazine derivatives in inducing necroptosis in cancer cells. The compound's ability to interact with cellular pathways suggests it may serve as an effective anticancer agent. Specifically, it was noted that the compound could trigger cell death mechanisms in leukemia cells, indicating a possible therapeutic application in oncology .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar compounds have been shown to inhibit bacterial growth effectively, making this compound a candidate for further investigation in the development of new antibiotics .
Case Studies and Research Findings
- Study on Necroptosis Induction : A related piperazine compound was shown to induce necroptosis in K562 leukemic cells through specific receptor interactions. This suggests that 1-[(2-Nitrophenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine may exhibit similar mechanisms, warranting further exploration into its anticancer properties .
- Antimicrobial Activity Assessment : Research into related piperazine derivatives demonstrated significant antimicrobial effects against various pathogens, including Staphylococcus aureus and Escherichia coli. Given the structural similarities, it is plausible that this compound may also exhibit comparable activity .
- Pharmacological Potential : A comprehensive review on piperazine derivatives emphasized their role as scaffolds for drug development due to their ability to bind to various biological targets, including receptors involved in cancer progression and inflammation .
The biological activity of 1-[(2-Nitrophenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine is likely mediated through its interaction with specific molecular targets within cells. The presence of the nitrophenyl and sulfonyl groups enhances its binding affinity to proteins involved in signaling pathways related to apoptosis and necroptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
